2-Amino-6-but-3-en-2-ylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-but-3-en-2-ylphenol is an organic compound characterized by the presence of an amino group (-NH2) and a but-3-en-2-yl group attached to a phenol ring. This compound is of interest in various scientific and industrial applications due to its unique chemical structure and properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-aminophenol and but-3-en-2-yl bromide.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50-80°C).
Catalysts: A base catalyst like potassium carbonate (K2CO3) is often used to facilitate the nucleophilic substitution reaction.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenol ring, leading to the formation of various substituted phenols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as bromine (Br2) or acyl chlorides are employed.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Amines and amides.
Substitution Products: Various substituted phenols and halogenated phenols.
Scientific Research Applications
2-Amino-6-but-3-en-2-ylphenol has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the manufacture of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2-Amino-6-but-3-en-2-ylphenol exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, modulating their activity.
Pathways: It may influence signaling pathways related to cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
2-Amino-6-but-3-en-2-ylphenol is compared with other similar compounds to highlight its uniqueness:
2-Aminophenol: Similar in structure but lacks the but-3-en-2-yl group.
3-Aminophenol: Different position of the amino group on the phenol ring.
4-Aminophenol: Different position of the amino group on the phenol ring.
These compounds have varying reactivity and applications, making this compound distinct in its chemical behavior and utility.
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-amino-6-but-3-en-2-ylphenol |
InChI |
InChI=1S/C10H13NO/c1-3-7(2)8-5-4-6-9(11)10(8)12/h3-7,12H,1,11H2,2H3 |
InChI Key |
CTSRQUSAWAEENL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C1=C(C(=CC=C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.